N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide
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Overview
Description
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorophenyl group, a cyclopropyl group, and a chromene moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.
Construction of the chromene moiety: This can be synthesized through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.
Final coupling: The final step involves coupling the synthesized intermediates under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group or the chromene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Pathways: Interference with biochemical pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(4-fluorophenyl)cyclopropyl)methyl)cinnamamide
- 4-Methoxyphenethylamine
Uniqueness
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-6-methoxy-3,4-dihydro-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO3/c1-25-18-6-7-19-14(11-18)10-15(12-26-19)20(24)23-13-21(8-9-21)16-2-4-17(22)5-3-16/h2-7,11,15H,8-10,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCAFWTZCOZQQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(C2)C(=O)NCC3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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